
1,3,6-Dioxathiocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6-Dioxathiocane is an organic compound with the molecular formula C5H10O2S. . This compound is characterized by its unique structure, which includes a six-membered ring containing both oxygen and sulfur atoms. It has a molecular weight of 134.197 g/mol and is known for its stability and reactivity under various conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,6-Dioxathiocane can be synthesized through the reaction of formaldehyde with thiodiethylene glycol under acidic conditions. The reaction typically involves heating the reactants in the presence of an acid catalyst to facilitate the formation of the cyclic acetal .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,6-Dioxathiocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen or sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3,6-Dioxathiocane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1,3,6-dioxathiocane involves its ability to interact with various molecular targets. The compound can form stable complexes with metals and other molecules, influencing their reactivity and stability. The presence of both oxygen and sulfur atoms in its structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in both synthetic and biological contexts .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane: A six-membered ring containing two oxygen atoms.
1,4-Dioxane: A six-membered ring with two oxygen atoms in a different arrangement.
1,3,5-Trioxane: A six-membered ring with three oxygen atoms.
1,3,6-Trithiocane: A six-membered ring with three sulfur atoms.
Uniqueness
1,3,6-Dioxathiocane is unique due to its combination of oxygen and sulfur atoms within a six-membered ring. This structure imparts distinct chemical properties, such as its ability to undergo both oxidation and reduction reactions, and its reactivity with various nucleophiles. These characteristics make it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
2094-92-0 |
|---|---|
Formule moléculaire |
C5H10O2S |
Poids moléculaire |
134.20 g/mol |
Nom IUPAC |
1,3,6-dioxathiocane |
InChI |
InChI=1S/C5H10O2S/c1-3-8-4-2-7-5-6-1/h1-5H2 |
Clé InChI |
QLOPHJMYWXXKTM-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCOCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


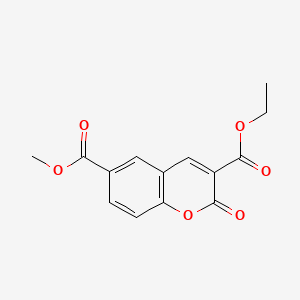

![(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-iodoacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14739890.png)
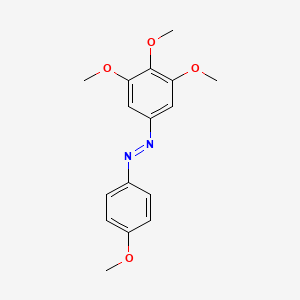

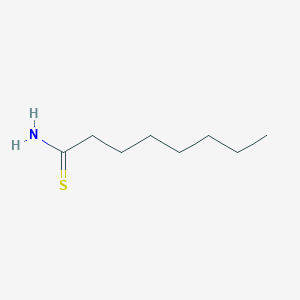
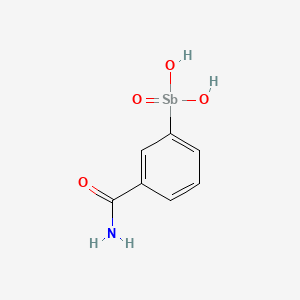
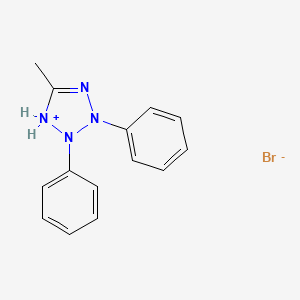
![1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea](/img/structure/B14739932.png)

![Methyl 3-{3-[bis(2-hydroxyethyl)amino]phenyl}-2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)propanoate](/img/structure/B14739945.png)
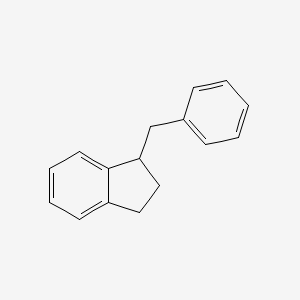
![3,4,9,10-tetramethoxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-6a-ol](/img/structure/B14739968.png)

